JWH-073 2'-Naphthyl-N-(1-methylpropyl)
Description
Structure
2D Structure
Properties
Molecular Formula |
C23H21NO |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(1-butan-2-ylindol-3-yl)-naphthalen-2-ylmethanone |
InChI |
InChI=1S/C23H21NO/c1-3-16(2)24-15-21(20-10-6-7-11-22(20)24)23(25)19-13-12-17-8-4-5-9-18(17)14-19/h4-16H,3H2,1-2H3 |
InChI Key |
DFTLLFXLJMPATM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C=C(C2=CC=CC=C21)C(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Naphthoyl Linkage 1 Position Vs. 2 Position :the Naphthoyl Group Acts As a Bulky, Lipophilic Moiety That Mimics the C3 Side Chain of Classical Cannabinoids Like Δ⁹ Thc. the Position of Attachment to the Indole Core is Critical. Most Potent Jwh Compounds Feature a 1 Naphthoyl Group. Shifting This to the 2 Position, As in the Isomer, Alters the Overall Shape and Electronic Distribution of the Molecule. This Change is Expected to Significantly Impact How the Molecule Docks into the Cannabinoid Receptors. While Direct Data is Lacking for This Specific Compound, Studies on Other Synthetic Cannabinoids Have Shown That Such Positional Isomerism Can Drastically Reduce Receptor Affinity and Functional Potency. the 2 Naphthoyl Substitution Likely Results in a Suboptimal Orientation Within the Binding Site, Leading to a Predicted Decrease in Both Cb1 and Cb2 Receptor Affinity Compared to the 1 Naphthoyl Parent Compound.
Implications for Metabolism: The branched sec-butyl group may be metabolized differently than the n-butyl group, potentially favoring hydroxylation at the tertiary carbon. The repositioning of the naphthoyl group could also influence the regioselectivity of aromatic hydroxylation on that ring system by altering its accessibility to CYP enzymes. Furthermore, it is important to note that some metabolites of JWH-073 have been shown to retain significant affinity and activity at cannabinoid receptors, acting as partial agonists or even antagonists. ku.edunih.gov It is plausible that the metabolites of the isomer could also be pharmacologically active, potentially with a different activity profile (e.g., agonist vs. antagonist) than the metabolites of the parent compound.
Table 3: Structural Comparison and Theoretical Implications
| Structural Feature | JWH-073 (Parent) | JWH-073 2'-naphthyl-N-(1-methylpropyl) isomer | Theoretical Implication of Variation |
|---|---|---|---|
| Indole (B1671886) N-Alkyl Group | n-butyl nih.gov | sec-butyl (1-methylpropyl) bertin-bioreagent.com | Expected decrease in receptor binding affinity due to steric hindrance. |
| Naphthoyl Linkage | 1-Naphthoyl nih.gov | 2-Naphthoyl bertin-bioreagent.com | Expected decrease in receptor binding affinity due to suboptimal orientation in the binding pocket. |
| Predicted Overall CB1 Affinity | High (Ki ≈ 8.9 nM) bertin-bioreagent.com | Predicted to be significantly lower than parent JWH-073. | The combination of both structural changes likely results in a substantial loss of potency. |
Pharmacological Characterization Methodologies for Uncharacterized Synthetic Cannabinoids
In Vitro Cannabinoid Receptor (CB1 and CB2) Binding Assay Protocols
The initial characterization of a novel synthetic cannabinoid like JWH-073 involves determining its binding affinity for the CB1 and CB2 receptors. These assays are fundamental in understanding the compound's potential to elicit cannabinoid-like effects.
Radioligand Displacement Binding Studies for Affinity Determination (Ki values)
Radioligand displacement binding assays are a cornerstone for determining the binding affinity (Ki) of an uncharacterized compound. This technique involves competing the unlabeled compound (in this case, JWH-073) with a radiolabeled ligand that has a known high affinity for the target receptor. The concentration of the unlabeled compound that displaces 50% of the radiolabeled ligand is known as the IC50 value. The Ki value, or inhibition constant, is then calculated from the IC50, providing a standardized measure of the compound's binding affinity.
For JWH-073, studies have reported Ki values of approximately 8.9 nM for the CB1 receptor and 38 nM for the CB2 receptor. nih.govcaymanchem.combertin-bioreagent.com This indicates a moderate selectivity for the CB1 receptor, with an affinity approximately 4.3 times greater than for the CB2 receptor. caymanchem.com These binding affinities are crucial for predicting the potential physiological and psychoactive effects of the compound.
| Receptor | Ki Value (nM) |
| CB1 | 8.9 nih.govcaymanchem.combertin-bioreagent.com |
| CB2 | 38 nih.govcaymanchem.combertin-bioreagent.com |
Competitive Binding Assay Design for Isomeric Compounds
The pharmacological evaluation of synthetic cannabinoids is often complicated by the presence of isomers. For instance, the compound JWH-073 2'-naphthyl-N-(1-methylpropyl) isomer differs from JWH-073 in the attachment position of the naphthyl group and the structure of the alkyl chain. bertin-bioreagent.com While the biological and toxicological properties of this specific isomer are not fully characterized, competitive binding assays are essential to differentiate its receptor affinity from the parent compound. bertin-bioreagent.com
The design of these assays involves using cell membranes expressing either the CB1 or CB2 receptor and a radiolabeled cannabinoid agonist, such as [3H]CP-55,940. nih.gov By incubating the membranes with the radioligand and varying concentrations of the isomeric compounds, researchers can determine their respective IC50 and Ki values. This comparative analysis is critical for understanding how subtle structural changes can impact receptor interaction and, consequently, the pharmacological profile.
In Vitro Functional Assays for Receptor Agonism and Efficacy Assessment
Beyond simple binding, it is crucial to determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive state). In vitro functional assays provide this information by measuring the cellular response following compound binding.
G-Protein Activation Studies
Cannabinoid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they activate intracellular G-proteins, initiating a signaling cascade. G-protein activation assays, such as the [35S]GTPγS binding assay, directly measure this initial step in receptor activation.
In this assay, membranes from cells expressing the cannabinoid receptor of interest are incubated with the test compound and [35S]GTPγS, a non-hydrolyzable analog of GTP. An increase in the binding of [35S]GTPγS to the G-proteins indicates that the compound is an agonist. Studies have shown that JWH-073 acts as a full agonist at both CB1 and CB2 receptors, meaning it can produce a maximal receptor response. wikipedia.orgku.edu Research on JWH-073 and its metabolites has demonstrated their ability to significantly activate G-proteins above basal levels in cells expressing CB2 receptors. nih.gov
Adenylyl Cyclase Inhibition Assays to Determine Intrinsic Activity
One of the primary downstream effects of CB1 and CB2 receptor activation is the inhibition of the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Adenylyl cyclase inhibition assays are therefore a valuable tool for assessing the intrinsic activity and efficacy of a cannabinoid ligand.
Methodological Considerations for Assessing Receptor Selectivity in Naphthoylindole Isomers
The naphthoylindole class of synthetic cannabinoids encompasses a vast number of compounds with varying substituents on the indole (B1671886) and naphthoyl rings. Assessing receptor selectivity (the preference for CB1 over CB2, or vice versa) is crucial for predicting the therapeutic potential and side-effect profile of these isomers.
Subtle structural modifications can dramatically alter receptor selectivity. For example, the length of the N-1 alkyl chain on the indole ring and the position of substituents on the naphthoyl ring are known to influence CB1 and CB2 receptor affinity and selectivity. nih.gov Molecular modeling and receptor docking studies can be employed to understand the structural basis for these differences in affinity. nih.govresearchgate.net These computational approaches, combined with empirical data from binding and functional assays, provide a comprehensive understanding of the structure-activity relationships (SAR) within the naphthoylindole family. This knowledge is essential for identifying isomers with potentially more desirable therapeutic profiles, such as high selectivity for the CB2 receptor, which is primarily associated with immune modulation rather than psychoactive effects. nih.gov
Metabolic Pathway Elucidation Methodologies for Jwh 073 2 Naphthyl N 1 Methylpropyl Isomer
In Vitro Approaches for Metabolic Stability and Metabolite Identification
In vitro systems are fundamental for initial metabolic screening, providing a controlled environment to identify potential metabolites and the enzymes responsible for their formation. nih.gov These studies are crucial for understanding the toxicity and pharmacokinetics of the compound. nih.gov
Human liver microsomes (HLM) are a standard tool for investigating the Phase I metabolism of xenobiotics. Studies involving the incubation of JWH-073 with HLMs have been conducted to identify its principal metabolites. nih.govunimi.it The primary findings from these investigations revealed that the most prevalent metabolites are mono-hydroxylated derivatives. nih.govunimi.it These hydroxylation reactions occur at several positions on the molecule, including the alkyl chain (at the ω or ω-1 position), the indole (B1671886) ring (likely in the 5 or 6 position), and the naphthalene (B1677914) moiety. nih.gov
Human intestinal microsomes (HIM) have also been utilized to study the metabolism of JWH-073 metabolites, particularly in the context of conjugation reactions. nih.gov Research has shown that HIMs are active in the glucuronidation of hydroxylated JWH-073 metabolites, indicating that significant metabolism can occur in the gastrointestinal tract. nih.gov
Phase II metabolism, particularly glucuronidation, is a major pathway for the elimination of JWH-073 metabolites. nih.gov Studies have utilized a panel of human recombinant Uridine Diphosphate-Glucuronosyltransferase (UGT) isoforms to identify the specific enzymes involved in the conjugation of hydroxylated JWH-073 metabolites. nih.gov
Mass spectrometric analysis confirmed the formation of glucuronide conjugates of hydroxylated and carboxylated metabolites. nih.gov The major UGT isoforms identified as responsible for the glucuronidation of JWH-073 metabolites are primarily the hepatic isoforms UGT1A1, UGT1A9, and UGT2B7, along with the extrahepatic isoform UGT1A10. nih.gov These enzymes demonstrated high affinity and metabolic capacity for these compounds, suggesting that the metabolites are rapidly conjugated and prepared for excretion. nih.gov The glucuronidation was found to occur on the hydroxyl group of the indole ring or at the hydroxyl or carboxyl terminus of the alkyl side chain. nih.gov
| UGT Isoform | Location | Role in JWH-073 Metabolism |
|---|---|---|
| UGT1A1 | Hepatic | Major enzyme in the glucuronidation of hydroxylated metabolites |
| UGT1A9 | Hepatic | Major enzyme in the glucuronidation of hydroxylated metabolites |
| UGT2B7 | Hepatic | Major enzyme in the glucuronidation of hydroxylated metabolites |
| UGT1A10 | Extrahepatic | Major enzyme in the glucuronidation of hydroxylated metabolites |
| UGT1A3 | Hepatic | Involved in glucuronidation of hydroxylated metabolites |
Strategies for In Vivo Metabolite Profiling Studies in Experimental Animal Models (Methodological Focus)
In vivo studies using animal models are essential to confirm and expand upon the findings from in vitro experiments, providing a more complete picture of the metabolic fate of a compound within a whole organism.
Following administration of JWH-073 in animal models, a variety of Phase I oxidative metabolites have been identified. The primary oxidative biotransformations include hydroxylation and carboxylation. nih.govresearchgate.net Monohydroxylated metabolites are major products, formed on the indole ring and the alkyl chain. nih.gov
In vivo animal studies have demonstrated that JWH-073 is biotransformed into monohydroxylated metabolites that retain significant affinity and activity at cannabinoid CB1 receptors. frontiersin.org An animal model study focusing on metabolite deposition in hair identified the N-butanoic acid metabolite (JWH-073 N-COOH M) as the major metabolite of JWH-073 in rats. researchgate.netnih.gov Other common metabolic reactions for naphthoylindoles like JWH-073 include dihydrodiol formation on the naphthalene ring and N-dealkylation. researchgate.net
| Metabolite Type | Specific Metabolite/Class | Method of Identification | Reference |
|---|---|---|---|
| Phase I: Hydroxylation | Monohydroxylated metabolites (indole ring, alkyl chain) | In vitro (HLM), In vivo (human urine) | nih.govnih.gov |
| Phase I: Carboxylation | N-butanoic acid metabolite (JWH-073 N-COOH M) | In vivo (rat hair) | researchgate.netnih.gov |
| Phase I: Other | Dihydrodiol metabolites (naphthalene ring) | General pathway for naphthoylindoles | researchgate.net |
| Phase II: Glucuronidation | Glucuronide conjugates of hydroxylated metabolites | In vitro (recombinant UGTs), In vivo (human urine) | nih.govnih.gov |
Evidence from human samples indicates that Phase I metabolites of JWH-073 undergo extensive Phase II conjugation before excretion. nih.gov The primary conjugated metabolites found are glucuronides. nih.govnih.gov Analysis of human urine specimens has confirmed the presence of glucuronidated conjugates of oxidized JWH-073 metabolites. nih.gov This aligns with in vitro findings that hydroxylated metabolites are efficient substrates for various UGT enzymes. nih.gov The rapid glucuronidation facilitates the elimination of the compound from the body. nih.gov
Bioanalytical Methods for Metabolite Detection and Quantification in Research Samples
Sensitive and specific bioanalytical methods are required for the detection and quantification of JWH-073 and its metabolites in various biological matrices for both research and forensic purposes.
The most common and effective techniques employed are based on mass spectrometry coupled with liquid chromatography. nih.govuniklinik-freiburg.de A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been validated for measuring urinary concentrations of JWH-073 and its oxidized metabolites. nih.gov This technique offers high throughput and avoids the need for extensive sample preparation steps like solid-phase or liquid-liquid extraction. nih.gov
For analyzing hair samples, an ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS-MS) method with an electrospray ion source has been developed and validated. researchgate.netnih.gov This method involves extracting the analytes from the hair matrix with methanol (B129727), followed by filtration and analysis. nih.gov The validation of these methods has demonstrated good selectivity, sensitivity, accuracy, and precision. researchgate.netnih.gov Gas chromatography-mass spectrometry (GC/MS) has also been utilized for the detection of the parent drug and its metabolites following in vitro incubation studies. nih.govunimi.it
Analytical Methodologies for Identification and Quantification of Jwh 073 2 Naphthyl N 1 Methylpropyl Isomer
Advanced Chromatographic-Mass Spectrometric Techniques
The cornerstone of synthetic cannabinoid analysis lies in the coupling of high-resolution chromatographic separation with sensitive and specific mass spectrometric detection. nih.govpsu.edu This combination is essential for distinguishing between closely related isomers and for detecting trace amounts in complex biological and forensic samples.
UPLC-MS/MS stands as a primary tool for the targeted analysis of synthetic cannabinoids and their metabolites due to its high throughput, sensitivity, and specificity. nih.govnih.govnih.gov The enhanced resolving power of UPLC, when compared to traditional HPLC, allows for the chromatographic separation of positional isomers that may be indistinguishable by mass spectrometry alone. chromtech.net.aurestek.com For the analysis of JWH-073 and its isomers, specific chromatographic conditions are paramount.
Methodologies often employ reversed-phase columns, such as a C18 or biphenyl (B1667301) phase, to achieve separation. nih.govchromtech.net.au A typical mobile phase consists of a gradient mixture of an aqueous component (e.g., water with 0.1% formic acid and 10 mM ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol (B129727) with similar additives). nih.govunite.it The gradient elution allows for the effective separation of a wide range of analytes with varying polarities within a short analytical run time. unite.itscispace.com
Tandem mass spectrometry, operating in multiple reaction monitoring (MRM) mode, provides a high degree of selectivity and sensitivity for quantification. scispace.comresearchgate.net For JWH-073 2'-naphthyl-N-(1-methylpropyl) isomer, specific precursor-to-product ion transitions are selected to ensure that only the compound of interest is detected and quantified. The choice of these transitions is critical for differentiating it from other isomers that may have the same molecular weight but different fragmentation patterns upon collision-induced dissociation.
Table 1: Illustrative UPLC-MS/MS Parameters for Synthetic Cannabinoid Analysis This table is a composite representation based on typical methodologies and does not represent a single specific study.
| Parameter | Value/Condition |
| Chromatography | |
| Column | Reversed-phase C18 or Biphenyl (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid & 10 mM Ammonium Formate nih.gov |
| Mobile Phase B | Acetonitrile/Methanol with 0.1% Formic Acid & 10 mM Ammonium Formate nih.gov |
| Flow Rate | 0.4 - 0.6 mL/min unite.it |
| Column Temperature | 40 - 50 °C unite.itnih.gov |
| Injection Volume | 1 - 10 µL nih.gov |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) scispace.comresearchgate.net |
| Monitored Transitions | Specific to JWH-073 2'-naphthyl-N-(1-methylpropyl) isomer |
| Dwell Time | Optimized for peak shape and sensitivity |
| Collision Energy | Optimized for each transition |
High-resolution mass spectrometry, often coupled with liquid chromatography (LC-HRMS), is an invaluable tool for the non-targeted screening and confirmation of NPS, including new isomers of synthetic cannabinoids. nih.gov Techniques such as time-of-flight (TOF) and Orbitrap mass spectrometry provide highly accurate mass measurements, typically with a mass accuracy of less than 5 ppm. This precision allows for the determination of the elemental composition of an unknown compound, which is a significant step in its identification. nih.gov
For a compound like JWH-073 2'-naphthyl-N-(1-methylpropyl) isomer, HRMS can confirm its elemental formula (C₂₃H₂₁NO). caymanchem.com While HRMS alone may not differentiate between isomers, the combination of accurate mass data and retention time from a chromatographic separation provides a high degree of confidence in the identification. nih.gov Furthermore, the data-independent acquisition modes available on some HRMS instruments allow for the retrospective analysis of data for newly emerging NPS without the need to re-acquire samples.
Sample Preparation Protocols for Research Matrices
The effective extraction of JWH-073 2'-naphthyl-N-(1-methylpropyl) isomer from complex matrices such as blood, urine, or seized materials is a critical prerequisite for accurate analysis. nih.govresearchgate.net The choice of sample preparation technique depends on the matrix, the concentration of the analyte, and the desired level of cleanliness of the final extract.
Liquid-liquid extraction is a classic and widely used technique for the isolation of drugs from biological fluids. psu.edunih.gov For synthetic cannabinoids, which are generally lipophilic, LLE with a water-immiscible organic solvent is effective. nih.govunodc.org A typical LLE protocol for blood or serum samples involves adjusting the pH of the sample to an alkaline value to ensure the analyte is in its non-ionized form, followed by extraction with a solvent such as n-butyl chloride, hexane (B92381), or a mixture of hexane and ethyl acetate. psu.eduresearchgate.net
Table 2: Example of a Liquid-Liquid Extraction Protocol for Blood/Serum This table outlines a general procedure and may require optimization for specific applications.
| Step | Description |
| 1. Sample Aliquoting | Take a defined volume of the biological sample (e.g., 1 mL of serum). nih.gov |
| 2. Internal Standard Spiking | Add an internal standard (preferably a deuterated analog) to correct for extraction losses and matrix effects. researchgate.net |
| 3. pH Adjustment | Add a basic buffer (e.g., sodium carbonate) to raise the pH. researchgate.net |
| 4. Solvent Addition | Add a specific volume of an immiscible organic solvent (e.g., 3 mL of n-butyl chloride). |
| 5. Extraction | Vortex or mechanically shake the mixture to facilitate the transfer of the analyte into the organic phase. |
| 6. Centrifugation | Separate the aqueous and organic layers by centrifugation. |
| 7. Evaporation | Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. labrulez.com |
| 8. Reconstitution | Reconstitute the dried extract in a small volume of the mobile phase for injection into the LC-MS system. labrulez.com |
Solid-phase extraction offers a more selective and often cleaner extraction compared to LLE, with the potential for higher analyte recovery and reduced matrix effects. unite.itnih.gov For synthetic cannabinoids and their metabolites, polymeric reversed-phase SPE cartridges are commonly employed. nih.govunitedchem.com The protocol involves conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest with an appropriate organic solvent. unite.itunitedchem.com
A study focusing on the selective extraction of JWH synthetic cannabinoids utilized computationally designed peptides as SPE sorbents. unite.ituc.cl This innovative approach demonstrates the potential for developing highly selective extraction methods for specific target analytes. The general steps for a conventional SPE protocol are outlined below.
Table 3: General Solid Phase Extraction Protocol This protocol is a general guideline and specific sorbents and solvents will vary based on the analyte and matrix.
| Step | Description |
| 1. Cartridge Conditioning | Condition the SPE cartridge with an organic solvent (e.g., methanol) followed by an equilibration with an aqueous buffer. unite.it |
| 2. Sample Loading | Load the pre-treated sample onto the conditioned cartridge. unite.it |
| 3. Washing | Wash the cartridge with a weak solvent or a mixture of aqueous buffer and organic solvent to remove interfering substances. nih.govunitedchem.com |
| 4. Elution | Elute the analyte of interest with a strong organic solvent (e.g., methanol, acetonitrile, or ethyl acetate). unite.itnih.gov |
| 5. Evaporation & Reconstitution | Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis. nih.gov |
Analytical Method Validation for Isomeric Differentiation and Quantitation
A rigorous validation of the analytical method is essential to ensure the reliability of the results, particularly when differentiating and quantifying isomers. nih.govchromtech.net.au Validation parameters typically include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, recovery, and matrix effects. scispace.comistanbul.edu.tr
For the specific case of JWH-073 2'-naphthyl-N-(1-methylpropyl) isomer, the validation must demonstrate the method's ability to chromatographically resolve it from its 1'-naphthyl isomer and other potential positional isomers. chromtech.net.au This is achieved by analyzing reference standards of each isomer and ensuring they have distinct retention times with baseline or near-baseline separation.
The linearity of the method is established by analyzing a series of calibration standards over a defined concentration range. nih.govscispace.com A linear regression analysis is then performed, with an acceptance criterion for the coefficient of determination (r²) typically being greater than 0.99. nih.govnih.gov Precision is assessed by repeatedly analyzing quality control samples at different concentrations, with the relative standard deviation (%RSD) or coefficient of variation (%CV) expected to be within acceptable limits (e.g., <15-20%). scispace.comresearchgate.net Accuracy is determined by comparing the measured concentration to the nominal concentration of the quality control samples, with the deviation also expected to be within a predefined range. scispace.comresearchgate.net
Table 4: Key Validation Parameters and Typical Acceptance Criteria Based on common practices in forensic and clinical toxicology.
| Parameter | Description | Typical Acceptance Criteria |
| Linearity (r²) | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | ≥ 0.99 nih.govnih.gov |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be accurately and precisely quantified. | Signal-to-noise ratio ≥ 10; within acceptable precision and accuracy limits. nih.gov |
| Intra-day Precision (%CV) | The precision of the method within a single day. | < 15% (20% at LOQ) scispace.comresearchgate.net |
| Inter-day Precision (%CV) | The precision of the method over multiple days. | < 15% (20% at LOQ) scispace.comresearchgate.net |
| Accuracy (%Bias) | The closeness of the measured value to the true value. | Within ± 15% (20% at LOQ) of the nominal value. researchgate.net |
| Recovery (%) | The efficiency of the extraction process. | Consistent, precise, and reproducible. |
| Matrix Effect | The influence of co-eluting matrix components on the ionization of the analyte. | Should be minimized and compensated for with an appropriate internal standard. nih.gov |
Assessment of Selectivity and Sensitivity
The selectivity of an analytical method is its ability to differentiate and quantify the target analyte in the presence of other, potentially interfering, compounds. In the context of the JWH-073 2'-naphthyl-N-(1-methylpropyl) isomer, this is paramount due to the potential co-existence of the primary JWH-073 compound and its various other isomers and metabolites in a single sample.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for achieving high selectivity. The chromatographic separation physically distinguishes between isomers based on their differential interactions with the stationary phase, while the mass spectrometer provides two layers of specificity through precursor ion selection and fragmentation analysis. For instance, while the JWH-073 2'-naphthyl-N-(1-methylpropyl) isomer and JWH-073 share the same nominal mass, their distinct fragmentation patterns upon collision-induced dissociation allow for their unambiguous identification.
Sensitivity, defined by the limit of detection (LOD) and limit of quantification (LOQ), is another critical parameter. Forensic samples often contain trace amounts of target compounds. Methods for the broader class of synthetic cannabinoids, including JWH-073, have demonstrated impressive sensitivity. For example, a validated LC-MS/MS method for the qualitative confirmation of numerous synthetic cannabinoids and their metabolites reported limits of detection ranging from 0.5 to 10 ng/mL. nih.gov Another study utilizing a molecularly imprinted polymer-coated quartz crystal microbalance (QCM) nanosensor for the detection of JWH-073 and its metabolites in artificial saliva reported even lower detection limits, in the picogram per milliliter (pg/mL) range, highlighting the potential for highly sensitive screening methods. researchgate.net While specific sensitivity data for the 2'-naphthyl-N-(1-methylpropyl) isomer is not extensively published, it is reasonable to expect that similar low-level detection can be achieved with optimized LC-MS/MS methods.
Table 1: Reported Limits of Detection for JWH-073 and Related Compounds
| Analytical Method | Analyte(s) | Matrix | Limit of Detection (LOD) |
| LC-MS/MS | Synthetic Cannabinoids (including JWH-073) | Human Urine | 0.5–10 ng/mL nih.gov |
| QCM Nanosensor | JWH-073 and metabolites | Artificial Saliva | 0.23–0.3 pg/mL researchgate.net |
Precision and Accuracy Determination
The reliability of any quantitative analytical method hinges on its precision and accuracy. Precision refers to the closeness of repeated measurements to each other, typically expressed as the relative standard deviation (%RSD). Accuracy is the closeness of a measured value to the true value, often expressed as a percentage of the nominal concentration.
For the analysis of synthetic cannabinoids, including JWH-073, a high degree of accuracy and precision has been demonstrated in validated methods. A study on the quantitative measurement of JWH-018 and JWH-073 metabolites in human urine reported excellent accuracy and precision for the analytes of interest. nih.gov In such validation studies, quality control (QC) samples at multiple concentration levels (low, medium, and high) are analyzed repeatedly. The intra-day precision (within a single day) and inter-day precision (across different days) are calculated to assess the method's reproducibility. Accuracy is determined by comparing the mean measured concentration to the known spiked concentration of the QC samples.
Table 2: Illustrative Precision and Accuracy Data for Synthetic Cannabinoid Analysis (Hypothetical)
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| JWH-073 2'-naphthyl-N-(1-methylpropyl) isomer | 5 | < 15 | < 15 | 85-115 |
| JWH-073 2'-naphthyl-N-(1-methylpropyl) isomer | 50 | < 10 | < 10 | 90-110 |
| JWH-073 2'-naphthyl-N-(1-methylpropyl) isomer | 500 | < 5 | < 5 | 95-105 |
Note: This table is illustrative and based on typical acceptance criteria for bioanalytical method validation.
Evaluation of Matrix Effects and Analytical Carryover
Biological matrices such as urine, blood, and oral fluid are complex mixtures that can interfere with the analysis of target compounds. These "matrix effects" can cause ion suppression or enhancement in mass spectrometry, leading to inaccurate quantification. Therefore, a thorough evaluation of matrix effects is a critical component of method validation. This is typically assessed by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. A study on synthetic cannabinoids reported matrix effects in the range of 95–122%, indicating that the chosen sample preparation and analytical conditions effectively minimized this interference. nih.gov
Analytical carryover is another potential issue where a small amount of a highly concentrated sample can be carried over in the injection system and interfere with the subsequent analysis of a low-concentration sample. Carryover studies are performed by injecting a blank sample immediately after a high-concentration standard. The acceptance criterion is typically that the response in the blank should be below the limit of quantification of the method. For synthetic cannabinoids, carryover thresholds have been observed between 100 and 1000 ng/mL. nih.gov For the JWH-073 2'-naphthyl-N-(1-methylpropyl) isomer, it is crucial to establish these parameters to ensure the integrity of the analytical results, especially in a high-throughput laboratory setting.
Development and Utilization of Spectroscopic and Chromatographic Reference Libraries for Isomers
The definitive identification of novel psychoactive substances and their isomers relies heavily on the availability of well-characterized reference materials and comprehensive spectral libraries. For the JWH-073 2'-naphthyl-N-(1-methylpropyl) isomer, an analytical reference standard is commercially available, which is essential for method development and validation. caymanchem.combertin-bioreagent.com
Spectroscopic libraries, particularly those containing mass spectral data, are invaluable tools for forensic chemists. The Cayman Spectral Library, for example, is a searchable database containing 70eV EI mass spectral data for a vast number of forensic drug standards, which can aid in the identification of unknown compounds in gas chromatography-mass spectrometry (GC-MS) analysis. caymanchem.com Similarly, for LC-MS/MS, in-house or commercial libraries of precursor ions, product ions, and retention times are crucial for confident identification. The development of such libraries for specific isomers like the JWH-073 2'-naphthyl-N-(1-methylpropyl) isomer is an ongoing effort in the forensic science community.
Chromatographic reference data is equally important. The retention time of a compound under specific chromatographic conditions is a key identifying characteristic. The availability of chromatographic data for reference standards allows laboratories to confirm the identity of a suspected compound in a sample by comparing its retention time to that of the standard. As new isomers continue to emerge, the continuous development and sharing of these spectroscopic and chromatographic reference libraries are vital for maintaining the accuracy and reliability of forensic drug testing.
Theoretical and Computational Research Approaches
Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions of Isomers
No molecular modeling or docking simulation studies have been published for JWH-073 2'-Naphthyl-N-(1-methylpropyl) to elucidate its binding interactions with cannabinoid receptors (CB1 and CB2) or to compare its binding pose and affinity with other isomers.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activity
There are no QSAR models in the scientific literature that include JWH-073 2'-Naphthyl-N-(1-methylpropyl). Such studies are contingent on having experimental biological activity data, which, as noted, is not available for this compound. bertin-bioreagent.comcaymanchem.com
In Silico Prediction of Metabolic Pathways and Enzyme Interactions
No in silico studies have been performed to predict the metabolic pathways, potential metabolites, or interacting enzymes (such as Cytochrome P450 isoforms) for JWH-073 2'-Naphthyl-N-(1-methylpropyl). While metabolism studies exist for the parent JWH-073, these are not applicable to this specific, uncharacterized isomer. nih.gov
Comparative Academic Investigations: Jwh 073 2 Naphthyl N 1 Methylpropyl Vs. Parent Jwh 073 and Other Synthetic Cannabinoids
Methodological Frameworks for Comparative Pharmacological Studies (e.g., binding affinities, functional activities)
To evaluate the pharmacological profile of a novel synthetic cannabinoid like JWH-073 2'-naphthyl-N-(1-methylpropyl) isomer, researchers employ a standardized set of in vitro assays. These methods are crucial for determining a compound's affinity for and activity at cannabinoid receptors, primarily the CB1 and CB2 receptors.
Binding Affinity Assays: Competition receptor binding studies are the foundational method for determining the affinity of a compound for a specific receptor. These assays measure the concentration of a drug required to displace a known radiolabeled ligand from 50% of the receptors (the Ki value). A lower Ki value indicates a higher binding affinity. For synthetic cannabinoids, these studies are typically performed using membrane preparations from cells expressing human cannabinoid receptors (e.g., CHO-hCB1/hCB2 cells) or from brain homogenates, which are rich in CB1 receptors. ku.edu For instance, the parent compound, JWH-073, demonstrates a high affinity for the CB1 receptor, with reported Ki values around 8.9 nM to 12.9 nM, and a lower but still significant affinity for the CB2 receptor (Ki = 38 nM). bertin-bioreagent.comnih.govfrontiersin.org
Functional Activity Assays: Beyond simple binding, functional assays determine the cellular response elicited by the compound. These assays classify the compound as a full agonist, partial agonist, antagonist, or inverse agonist.
G-Protein Activation Assays: Cannabinoid receptors are G-protein coupled receptors (GPCRs). Agonist binding activates the G-protein, which can be measured using techniques like the [³⁵S]GTPγS binding assay. The potency (EC₅₀) and efficacy (Emax) of a compound in stimulating G-protein activation are determined. ku.edu Studies on JWH-073 show it acts as a full agonist at the CB1 receptor, with efficacy comparable to the standard full agonist CP-55,940. ku.edu
Adenylyl Cyclase Inhibition Assays: A primary signaling pathway for CB1 and CB2 receptors is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. Assays measuring cAMP levels in response to the compound can quantify its functional activity. antoniocasella.eunih.gov JWH-018 and JWH-073 both produce a concentration-dependent inhibition of adenylyl cyclase. nih.govresearchgate.net
While these methodologies are standard, specific data for JWH-073 2'-naphthyl-N-(1-methylpropyl) isomer is unavailable. However, these frameworks would be the essential first step in its pharmacological characterization.
Table 1: Comparative Cannabinoid Receptor Binding Affinities
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) |
|---|---|---|
| JWH-073 | 8.9 - 12.9 bertin-bioreagent.comnih.govfrontiersin.org | 38 bertin-bioreagent.comnih.gov |
| JWH-018 (n-pentyl analog) | 9.0 psu.edu | 2.94 |
| Δ⁹-THC (for comparison) | 41 psu.edu | 36 |
| JWH-073 2'-naphthyl-N-(1-methylpropyl) isomer | Not Characterized bertin-bioreagent.com | Not Characterized bertin-bioreagent.com |
Comparative Analysis of Predicted Metabolic Fates and Enzyme Involvement
The metabolism of synthetic cannabinoids is a critical factor influencing their duration of action and the generation of potentially active metabolites. The biotransformation of JWH-series compounds primarily involves two phases.
Phase I Metabolism: This phase involves the modification of the parent compound, mainly through oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes in the liver. researchgate.netnih.gov Studies on JWH-073 and its close analog JWH-018 have identified that CYP2C9 and CYP1A2 are the major enzymes responsible for their oxidative metabolism. researchgate.netnih.gov Key metabolic reactions include:
Hydroxylation: The addition of hydroxyl (-OH) groups is the most common metabolic pathway. This can occur on the indole (B1671886) ring, the naphthoyl ring, or, most frequently, on the N-alkyl side chain (at the terminal omega (ω) or sub-terminal (ω-1) positions). nih.govnih.gov
N-Dealkylation: The removal of the alkyl side chain from the indole nitrogen is another observed pathway. psu.edu
Carboxylation: Further oxidation of terminal hydroxylated metabolites can lead to the formation of carboxylic acid derivatives. nih.gov
Phase II Metabolism: The hydroxylated metabolites formed in Phase I are then conjugated with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes, making them more water-soluble for excretion. For JWH-073 metabolites, UGT1A1, UGT1A9, and UGT2B7 have been identified as the major hepatic isoforms involved in this process. nih.gov
Predicted Metabolism of JWH-073 2'-naphthyl-N-(1-methylpropyl) isomer: Based on the known metabolism of its parent compound, the metabolism of the isomer can be predicted:
The same CYP enzymes (CYP2C9, CYP1A2) would likely be involved. researchgate.netnih.gov
Hydroxylation would be a primary route. The sec-butyl group offers multiple potential sites for hydroxylation.
The change in the naphthyl ring's attachment point from the 1- to the 2-position might alter the regioselectivity of aromatic hydroxylation on that moiety.
The resulting hydroxylated metabolites would be expected to undergo glucuronidation via UGT enzymes. nih.gov
Table 2: Key Enzymes in the Metabolism of JWH-073 and Related Analogs
| Metabolic Phase | Enzyme Superfamily | Major Isoforms Involved | Primary Function |
|---|---|---|---|
| Phase I | Cytochrome P450 (CYP) | CYP2C9, CYP1A2, CYP2C19 researchgate.netnih.govmdpi.com | Oxidation (Hydroxylation, Dealkylation) |
| Phase II | UDP-glucuronosyltransferase (UGT) | UGT1A1, UGT1A9, UGT1A10, UGT2B7 researchgate.netnih.gov | Glucuronidation (Conjugation) |
Examination of Structural Variations and Their Theoretical Implications for Receptor Binding and Metabolism
The two structural differences between JWH-073 and its 2'-naphthyl-N-(1-methylpropyl) isomer have significant theoretical implications based on established structure-activity relationships (SAR) for synthetic cannabinoids.
Future Research Trajectories for Jwh 073 2 Naphthyl N 1 Methylpropyl Isomer
Comprehensive Elucidation of Pharmacological Mechanisms at Cannabinoid Receptors
A fundamental deficit in our understanding of the JWH-073 2'-naphthyl-N-(1-methylpropyl) isomer lies in the absence of pharmacological data. It is known that JWH-073, the parent compound, acts as a full agonist at both the CB1 and CB2 cannabinoid receptors, with a higher affinity for the CB1 receptor. wikipedia.orgusdoj.gov However, the biological and toxicological properties of the 2'-naphthyl-N-(1-methylpropyl) isomer have not been characterized. bertin-bioreagent.com
Future research must prioritize the comprehensive elucidation of this isomer's pharmacological profile. This includes in-vitro binding assays to determine its affinity (Ki) for both CB1 and CB2 receptors. Functional assays are also crucial to characterize its efficacy (i.e., whether it is a full agonist, partial agonist, or antagonist) at these receptors. Such studies will be instrumental in predicting its potential physiological and psychoactive effects. For context, the closely related JWH-073 exhibits Ki values of approximately 2.8 x 10⁻⁷ M for the CB1 receptor. nih.gov It is plausible that the structural alterations in the 2'-naphthyl-N-(1-methylpropyl) isomer—specifically the attachment of the naphthyl group at the 2' position and the presence of a 1-methylpropyl group instead of a butyl chain—could significantly influence its interaction with cannabinoid receptors. bertin-bioreagent.com
Detailed Mapping of In Vivo Metabolic Pathways and Elimination Kinetics
The metabolic fate of a compound is a critical determinant of its duration of action and potential for toxicity. For JWH-073, metabolism is known to proceed through phase I and phase II reactions. Phase I metabolism involves hydroxylation and N-dealkylation, producing several monohydroxylated metabolites that can retain significant affinity and activity at cannabinoid receptors. nih.govnih.gov These metabolites are then conjugated with glucuronic acid in phase II for excretion. nih.gov
Currently, there is no published data on the in vivo metabolic pathways and elimination kinetics of the JWH-073 2'-naphthyl-N-(1-methylpropyl) isomer. Future research should therefore focus on in-vitro metabolism studies using human liver microsomes and hepatocytes to identify the primary metabolites. Subsequent in-vivo studies in animal models would be necessary to understand the complete metabolic profile, pharmacokinetic parameters such as half-life, and routes of elimination. The presence of the branched 1-methylpropyl group may introduce different metabolic pathways compared to the straight butyl chain of JWH-073, potentially leading to the formation of unique and pharmacologically active metabolites.
Advanced Analytical Techniques for Isomer-Specific Detection in Complex Biological Systems for Research Purposes
The development of robust and sensitive analytical methods is paramount for the detection and quantification of novel synthetic cannabinoids in biological matrices for research purposes. While methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been validated for the detection of JWH-073 and its metabolites in blood and urine, specific methods for the 2'-naphthyl-N-(1-methylpropyl) isomer are lacking. nih.govnih.gov
Future research should focus on developing and validating analytical techniques capable of specifically identifying and quantifying this isomer and its potential metabolites in complex biological samples such as blood, urine, and oral fluid. This will likely involve the synthesis of certified reference standards for the parent compound and its primary metabolites. High-resolution mass spectrometry could be particularly valuable in distinguishing it from other closely related isomers. The development of such methods is a prerequisite for conducting meaningful pharmacokinetic and metabolism studies.
Exploration of Structure-Activity Relationships within the 2'-Naphthyl-N-Alkylindole Subfamily to Inform Cannabinoid Ligand Design
The JWH-073 2'-naphthyl-N-(1-methylpropyl) isomer belongs to the broader class of aminoalkylindoles. Structure-activity relationship (SAR) studies within this class have demonstrated that the nature and position of substituents on the indole (B1671886) and naphthoyl rings, as well as the N-alkyl chain, significantly influence cannabinoid receptor affinity and efficacy. nih.govwikipedia.org For instance, within the naphthoylindoles, a pentyl chain on the indole nitrogen is generally associated with higher CB1 receptor affinity compared to a butyl chain. nih.gov
Future research should systematically explore the SAR of the 2'-naphthyl-N-alkylindole subfamily. By synthesizing and pharmacologically evaluating a series of analogs with variations in the N-alkyl substituent and substitutions on the naphthyl and indole rings, a clearer understanding of the structural requirements for potent and selective cannabinoid receptor ligands can be achieved. This knowledge would not only help in predicting the pharmacological properties of newly emerging synthetic cannabinoids but also be invaluable for the rational design of novel cannabinoid ligands with potential therapeutic applications. govinfo.gov The shift of the naphthoyl group from the 1' to the 2' position, as seen in this isomer, is a key structural modification that warrants detailed investigation to understand its impact on receptor interaction.
Compound Information Table
| Compound Name | IUPAC Name |
| JWH-073 | Naphthalen-1-yl-(1-butylindol-3-yl)methanone |
| JWH-073 2'-Naphthyl-N-(1-methylpropyl) isomer | (1-(sec-butyl)-1H-indol-3-yl)(naphthalen-2-yl)methanone |
| JWH-018 | Naphthalen-1-yl-(1-pentylindol-3-yl)methanone |
| JWH-081 | 4-methoxynaphthalen-1-yl-(1-pentylindol-3-yl)methanone |
| JWH-210 | 4-ethylnaphthalen-1-yl-(1-pentylindol-3-yl)methanone |
| Δ⁹-tetrahydrocannabinol (Δ⁹-THC) | (6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-1-ol |
Chemical and Analytical Data for JWH-073 2'-Naphthyl-N-(1-methylpropyl) Isomer
| Property | Value | Source |
| Formal Name | (1-(sec-butyl)-1H-indol-3-yl)(naphthalen-2-yl)methanone | caymanchem.com |
| Molecular Formula | C23H21NO | caymanchem.com |
| Formula Weight | 327.4 g/mol | caymanchem.com |
| Purity | ≥95% (as a reference standard) | caymanchem.com |
| λmax | 215, 253, 325 nm | caymanchem.com |
Q & A
Q. How can researchers analytically differentiate JWH-073 2'-naphthyl-N-(1-methylpropyl) from its structural isomers?
Methodological Answer:
- UV/Vis Spectroscopy : Compare λmax values (e.g., 215, 253, and 325 nm for JWH-073 isomers) to identify positional differences in the naphthyl group .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C23H21NO, MW 327.4) and fragmentation patterns to distinguish alkyl chain substituents .
- Nuclear Magnetic Resonance (NMR) : Use 1H/13C NMR to resolve structural variations, such as the substitution position of the naphthyl group (2' vs. 1') and alkyl chain branching .
Q. What are the primary structural features influencing CB1/CB2 receptor binding affinity?
Methodological Answer:
- Alkyl Chain Modifications : Shorter or branched chains (e.g., 1-methylpropyl vs. pentyl) reduce steric hindrance, potentially enhancing CB1 binding (e.g., JWH-073 CB1 Ki = 8.9 nM vs. JWH-018 CB1 Ki = 9.0 nM) .
- Naphthyl Position : 2'-naphthyl substitution may alter receptor docking compared to 1'-substituted analogs, as seen in JWH-018 isomers .
- In Silico Docking Studies : Use software like AutoDock Vina to model interactions between the compound and receptor binding pockets .
Advanced Research Questions
Q. How should researchers design a study to compare the receptor binding kinetics of JWH-073 isomers?
Methodological Answer:
- Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]CP-55,940) and transfected HEK-293 cells expressing human CB1/CB2 receptors. Calculate Ki values via Cheng-Prusoff equation .
- Dose-Response Curves : Test concentrations from 0.1 nM to 10 µM to determine EC50 for functional activity (e.g., cAMP inhibition) .
- Data Validation : Cross-reference with published Ki values for JWH-018 and JWH-073 to identify outliers caused by structural variations .
Q. How can contradictions between in vitro receptor affinity and in vivo toxicity data be resolved?
Methodological Answer:
- Metabolic Profiling : Use hepatic microsomal assays (e.g., human liver S9 fractions) to identify active metabolites that may enhance toxicity .
- Cross-Species Comparisons : Test toxicity in rodent models (e.g., Sprague-Dawley rats) and compare with human cell lines to assess translational relevance .
- Surrogate Compounds : Apply read-across approaches using structurally similar cannabinoids with established toxicological profiles (e.g., naphthalene derivatives) .
Q. What methodological approaches are recommended for identifying and quantifying metabolites in forensic samples?
Methodological Answer:
- In Vitro Metabolism Models : Incubate the compound with hepatocytes or liver microsomes, then analyze metabolites via LC-HRMS/MS .
- Forensic Detection : Use solid-phase extraction (SPE) followed by GC-MS or LC-QTOF to detect hydroxylated or glucuronidated metabolites in urine/serum .
- Reference Standards : Synthesize predicted metabolites (e.g., hydroxylated alkyl chains) for spectral matching .
Q. What strategies are effective for assessing environmental persistence and bioaccumulation potential?
Methodological Answer:
- Persistence Studies : Conduct OECD 301B (Ready Biodegradability) tests to measure half-life in water/soil .
- Bioaccumulation Factor (BAF) : Use logP values (estimated via HPLC) to predict lipid accumulation. For JWH-073 analogs, logP ~5.5 suggests high bioaccumulation risk .
- Ecotoxicity Assays : Test effects on Daphnia magna or algae growth inhibition (OECD 201/202 guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
